molecular formula C17H18ClNO5S B215444 2-(benzylsulfonyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2-(benzylsulfonyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No. B215444
M. Wt: 383.8 g/mol
InChI Key: MTLCTNSDOWZJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfonyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, BZS-N-CDMA, and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of BZS-N-CDMA is not fully understood. However, it is believed that this compound works by inhibiting the activity of specific enzymes that are involved in cancer cell growth. BZS-N-CDMA has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
BZS-N-CDMA has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth, induce apoptosis, and inhibit angiogenesis. BZS-N-CDMA has also been found to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BZS-N-CDMA in lab experiments is its potential applications in cancer research. This compound has been found to be effective against drug-resistant cancer cells and can inhibit the growth of cancer cells. However, one of the limitations of using BZS-N-CDMA in lab experiments is its potential toxicity. This compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BZS-N-CDMA. One of the most promising directions is the development of new derivatives of this compound with improved anti-cancer properties and reduced toxicity. Researchers can also explore the potential applications of BZS-N-CDMA in other fields such as inflammation and neurodegenerative disorders. Additionally, the mechanism of action of BZS-N-CDMA can be further studied to understand its effects on specific enzymes and pathways involved in cancer cell growth.
Conclusion:
In conclusion, BZS-N-CDMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have anti-cancer properties, anti-inflammatory properties, and can reduce inflammation in the body. However, its potential toxicity can limit its use in certain experiments. There are several future directions for research on BZS-N-CDMA, including the development of new derivatives with improved properties and exploring its potential applications in other fields.

Synthesis Methods

BZS-N-CDMA can be synthesized using different methods. One of the most common methods is the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with N-(2-aminoethyl)benzenesulfonamide followed by acetylation with acetic anhydride. The resulting compound is then purified using column chromatography. This method has been used by several researchers and has been found to be efficient in producing high yields of BZS-N-CDMA.

Scientific Research Applications

BZS-N-CDMA has been used in various scientific research fields due to its potential applications. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that BZS-N-CDMA has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been found to be effective against drug-resistant cancer cells.

properties

Product Name

2-(benzylsulfonyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Molecular Formula

C17H18ClNO5S

Molecular Weight

383.8 g/mol

IUPAC Name

2-benzylsulfonyl-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H18ClNO5S/c1-23-15-9-14(16(24-2)8-13(15)18)19-17(20)11-25(21,22)10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20)

InChI Key

MTLCTNSDOWZJDE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2)OC)Cl

Origin of Product

United States

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